molecular formula C10H7N3OS B8445334 2-Sulfanylidene-2,3-dihydro[1,2,4]triazino[1,6-a]indol-4(1H)-one CAS No. 1233093-44-1

2-Sulfanylidene-2,3-dihydro[1,2,4]triazino[1,6-a]indol-4(1H)-one

Cat. No. B8445334
Key on ui cas rn: 1233093-44-1
M. Wt: 217.25 g/mol
InChI Key: HDXCSJSNDAZZJW-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

Into a 1 L beaker, 1-(3-benzoyl-thioureido)-1H-indole-2-carboxylic acid methyl ester (24.27 g, 0.07 mol) and a 2 M solution of sodium hydroxide in water (140 mL, 0.28 mol) were added. The mixture was heated at 85° C. for 75 minutes. The reaction was cooled to room temperature. Acetic acid (16.7 mL, 0.29 mol) was added at 0° C. and the mixture was stirred for 30 minutes. The solid was filtered and dried on filter overnight to afford a white solid, which was further dried under vacuum overnight. NMR indicated about 1:1 molar ratio of product to benzoic acid. Trituration and filtration from hot benzene removed the benzoic acid and afforded 2-thioxo-2,3-dihydro-1H-[1,2,4]triazino[1,6-a]indol-4-one (14.50 g, 96%), which was used in the next step without further purification. 1H-NMR (DMSO-d6) δ 10.29 (br s, 1H), 7.76 (d, J=8.4 Hz, 1H), 7.66 (d, J=8.1 Hz, 1H), 7.3 (br s, 1H), 7.27 (m, 1H), 7.12 (m, 1H), 6.88 (s, 1H).
Name
1-(3-benzoyl-thioureido)-1H-indole-2-carboxylic acid methyl ester
Quantity
24.27 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([C:5]1[N:6]([NH:14][C:15]([NH:17][C:18](=[O:25])C2C=CC=CC=2)=[S:16])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)=O.[OH-].[Na+].O.C(O)(=O)C>>[S:16]=[C:15]1[NH:17][C:18](=[O:25])[C:5]2=[CH:13][C:12]3[C:7]([N:6]2[NH:14]1)=[CH:8][CH:9]=[CH:10][CH:11]=3 |f:1.2|

Inputs

Step One
Name
1-(3-benzoyl-thioureido)-1H-indole-2-carboxylic acid methyl ester
Quantity
24.27 g
Type
reactant
Smiles
COC(=O)C=1N(C2=CC=CC=C2C1)NC(=S)NC(C1=CC=CC=C1)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
140 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
on filter overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford a white solid, which
CUSTOM
Type
CUSTOM
Details
was further dried under vacuum overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Trituration and filtration from hot benzene
CUSTOM
Type
CUSTOM
Details
removed the benzoic acid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S=C1NN2C(=CC3=CC=CC=C23)C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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